molecular formula C10H7NO3 B1626777 4-Nitronaphthalen-2-ol CAS No. 38396-08-6

4-Nitronaphthalen-2-ol

Cat. No.: B1626777
CAS No.: 38396-08-6
M. Wt: 189.17 g/mol
InChI Key: FXDHOYREAWONLZ-UHFFFAOYSA-N
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Description

4-Nitronaphthalen-2-ol is an organic compound with the molecular formula C10H7NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the fourth position and a hydroxyl group (-OH) at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitronaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the nitration of naphthalen-2-ol. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces a nitro group at the fourth position of the naphthalene ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and precise control of reaction conditions such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Nitronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 4-aminonaphthalen-2-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-Nitronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-nitronaphthalen-2-ol depends on its chemical structure and the specific context of its use. In biological systems, the compound may interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Nitronaphthalen-2-ol can be compared with other nitro-substituted naphthalenes and hydroxyl-substituted naphthalenes:

    4-Nitronaphthalen-1-ol: Similar structure but with the hydroxyl group at the first position. It may exhibit different reactivity and properties due to the positional isomerism.

    4-Aminonaphthalen-2-ol: The amino derivative of this compound, which has different chemical and biological properties due to the presence of an amino group instead of a nitro group.

    Naphthalen-2-ol: The parent compound without the nitro group, which serves as a precursor for various derivatives, including this compound.

Properties

IUPAC Name

4-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDHOYREAWONLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539353
Record name 4-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38396-08-6
Record name 4-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitronaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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